molecular formula C7H5Cl2F B1221426 (Dichlorofluoromethyl)benzene CAS No. 498-67-9

(Dichlorofluoromethyl)benzene

Cat. No. B1221426
CAS RN: 498-67-9
M. Wt: 179.02 g/mol
InChI Key: OMEURKZGLJYCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Dichlorofluoromethyl)benzene is a chemical compound with the molecular formula C7H5Cl2F . It is a member of the benzene family, which are aromatic hydrocarbons .


Synthesis Analysis

The synthesis of benzene derivatives like (Dichlorofluoromethyl)benzene often involves taking into account the effect of directing groups. The order of reactions can change the products produced . A continuous-flow methodology has been reported to effectively address process challenges in the synthesis of m-difluorobenzene .


Molecular Structure Analysis

The molecular structure of (Dichlorofluoromethyl)benzene consists of a six-membered ring of carbon atoms, each bonded to one hydrogen atom . The benzene ring involves the formation of three delocalized π-orbitals spanning all six carbon atoms .


Chemical Reactions Analysis

Benzene and its derivatives undergo various types of reactions. For example, benzene reacts with sodium hydroxide solution at temperatures around and this reaction was once an important commercial process for the production of benzenol (phenol) .


Physical And Chemical Properties Analysis

Benzene, to which (Dichlorofluoromethyl)benzene belongs, is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma. It is immiscible with water but readily miscible with organic solvents . The molecular weight of (Dichlorofluoromethyl)benzene is 179.02 g/mol .

Scientific Research Applications

Fluorescence-Based Materials and Techniques

(Dichlorofluoromethyl)benzene, as a single-benzene-based fluorophore, can be used in fluorescence-based materials and associated techniques. These techniques have been highlighted over the last century throughout various basic research fields and industries . Organic molecule-based fluorophores, in particular, have ushered in a new era in biology and materials science .

Imaging Techniques

The compound can be used in imaging techniques. The fluorescence properties of single-benzene-based fluorophores can be utilized in various imaging techniques, providing valuable insights in biological and materials science research .

Sensing Techniques

(Dichlorofluoromethyl)benzene can be used in sensing techniques. The unique properties of single-benzene-based fluorophores make them suitable for use in various sensing techniques .

Development of New Fluorophore Derivatives

The compound can provide a useful context for the development of new single-benzene-based fluorophore derivatives in fluorophore-related materials science fields .

Electrochemical Applications

(Dichlorofluoromethyl)benzene can be used in electrochemical applications. For example, it can be used in the synthesis of novel carbon nanotube materials through an in-situ benzene electrochemical reaction .

Monitoring of Reactive Oxygen Species (ROS)

The compound can be used in the continuous monitoring of reactive oxygen species (ROS), specifically H2O2 release kinetics from stressed cells under simulated conditions, without any dissolved oxygen interference .

Safety And Hazards

When handling (Dichlorofluoromethyl)benzene, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

[dichloro(fluoro)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c8-7(9,10)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEURKZGLJYCGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(F)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060099
Record name (Dichlorofluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Dichlorofluoromethyl)benzene

CAS RN

498-67-9
Record name (Dichlorofluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=498-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,alpha-Dichloro-alpha-fluorotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (dichlorofluoromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Dichlorofluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (dichlorofluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.153
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Dichlorofluoromethyl)benzene
Reactant of Route 2
(Dichlorofluoromethyl)benzene
Reactant of Route 3
(Dichlorofluoromethyl)benzene
Reactant of Route 4
(Dichlorofluoromethyl)benzene
Reactant of Route 5
(Dichlorofluoromethyl)benzene
Reactant of Route 6
(Dichlorofluoromethyl)benzene

Citations

For This Compound
4
Citations
T Umemoto, G Tomizawa, H Hachisuka… - Journal of fluorine …, 1996 - Elsevier
Reaction of N-fluoropyridinium triflate with a base in dichloromethane gave 2-chloropyridine as the major product along with 2-pyridyl triflate and 2-fluoropyridine, regardless of the …
Number of citations: 21 www.sciencedirect.com
MA Tekle-Smith, A Doyle - 2021 - scholar.archive.org
We have developed a photocatalytic method that employs widely available, low-cost nucleophiles and a readily accessible HAT precursor for C (sp3)–H fluorination, chlorination, …
Number of citations: 0 scholar.archive.org
CL Yaws, P Banadur - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the results for the enthalpy of vaporization at the boiling point for organic compounds in tabular form. The tabulation is arranged by carbon …
Number of citations: 3 www.sciencedirect.com
F Duprat, JL Ploix, JM Aubry, T Gaudin - Molecules, 2023 - mdpi.com
The refractive index (RI) of liquids is a key physical property of molecular compounds and materials. In addition to its ubiquitous role in physics, it is also exploited to impart specific …
Number of citations: 7 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.